molecular formula C9H16O B6203659 3,3-dimethylcycloheptan-1-one CAS No. 23438-70-2

3,3-dimethylcycloheptan-1-one

Cat. No. B6203659
CAS RN: 23438-70-2
M. Wt: 140.2
InChI Key:
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Description

3,3-Dimethylcycloheptan-1-one is an organic compound that belongs to the class of cyclic ketones. It is a white, crystalline solid and is soluble in water and ethanol. It is a versatile reagent that has been used in a variety of applications in organic synthesis, including the synthesis of pharmaceuticals, fragrances, and other compounds. It is also used as a catalyst in certain reactions. In addition, it has been studied for its potential therapeutic effects in a variety of conditions, including cancer, inflammation, and other diseases.

Mechanism of Action

The mechanism of action for 3,3-dimethylcycloheptan-1-one is not specified in the search results. The mechanism of action usually refers to how a substance produces its effect, which is typically more relevant for biologically active substances like drugs .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3,3-dimethylcycloheptan-1-one can be achieved through a multistep process involving several reactions.", "Starting Materials": [ "Cyclohexanone", "2-methyl-2-butene", "Sodium borohydride", "Acetic acid", "Sulfuric acid", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium chloride", "Magnesium", "Bromoethane", "Diethyl ether", "Ethylmagnesium bromide", "2-methyl-2-pentene" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with 2-methyl-2-butene in the presence of sodium borohydride to form 3-methylcyclohexanone.", "Step 2: 3-methylcyclohexanone is then treated with acetic acid and sulfuric acid to form 3-methylcyclohexene.", "Step 3: 3-methylcyclohexene is reacted with sodium hydroxide and methanol to form 3-methylcyclohexanol.", "Step 4: 3-methylcyclohexanol is then treated with hydrochloric acid to form 3-methylcyclohexene.", "Step 5: 3-methylcyclohexene is reacted with magnesium to form 3-methylcyclohexenylmagnesium bromide.", "Step 6: Bromoethane is reacted with diethyl ether in the presence of sodium to form sodium ethoxide.", "Step 7: Sodium ethoxide is then reacted with 3-methylcyclohexenylmagnesium bromide to form 3-methylcycloheptene.", "Step 8: 3-methylcycloheptene is reacted with ethylmagnesium bromide to form 3-methyl-3-ethylcycloheptene.", "Step 9: 3-methyl-3-ethylcycloheptene is then treated with hydrogen chloride to form 3,3-dimethylcycloheptene.", "Step 10: 3,3-dimethylcycloheptene is oxidized with potassium permanganate to form 3,3-dimethylcycloheptanone." ] }

CAS RN

23438-70-2

Molecular Formula

C9H16O

Molecular Weight

140.2

Purity

95

Origin of Product

United States

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